molecular formula C9H17N B1666275 2-Norbornanamine, N,2-dimethyl- CAS No. 63907-01-7

2-Norbornanamine, N,2-dimethyl-

Cat. No. B1666275
CAS RN: 63907-01-7
M. Wt: 139.24 g/mol
InChI Key: FYOSQQMCCODNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Norbornanamine, N,2-dimethyl- is a Drug / Therapeutic Agent.

Scientific Research Applications

Synthesis and Characterization

  • Camfetamine Development: A derivative of 2-Norbornanamine, N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™), was initially developed as an analeptic but has found contemporary usage as a recreational drug. The paper details its synthesis and characterization, including electron impact and electrospray ionization mass spectra analysis (Kavanagh et al., 2013).

Stereochemistry and Enantiomers

  • Optically Active Amines: The study investigates the optical rotatory dispersion (ORD) and circular dichroism (CD) of N-salicylidene derivatives of α and β-phenylalkylamines, which include derivatives of 2-Norbornanamine. This research aids in understanding the stereochemistry and absolute configurations of these compounds (Smith & Willis, 1970).

Polymer Chemistry

  • Advanced Polymer Materials: A study on the synthesis of novel polyamides and polyimides involves the use of a diamine monomer containing noncoplanar methyl substitution, related to 2-Norbornanamine, N,2-dimethyl-. These materials exhibited excellent solubility and thermal stability, indicating potential applications in advanced polymer materials (Liaw et al., 2006).

Chemical Transformations and Molecular Analysis

  • Fragmentation Patterns in Mass Spectrometry: Research on electron impact mass spectra of 3,3-dimethyl-1, 2-norbornane derivatives, which relate closely to 2-Norbornanamine, N,2-dimethyl-, provides insights into their fragmentation patterns, crucial for molecular structure analysis (Martínez et al., 1999).

properties

CAS RN

63907-01-7

Product Name

2-Norbornanamine, N,2-dimethyl-

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,2-dimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C9H17N/c1-9(10-2)6-7-3-4-8(9)5-7/h7-8,10H,3-6H2,1-2H3

InChI Key

FYOSQQMCCODNJV-UHFFFAOYSA-N

SMILES

CC1(CC2CCC1C2)NC

Canonical SMILES

CC1(CC2CCC1C2)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Norbornanamine, N,2-dimethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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